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1-(4-imidazol-1-yl-phenyl)-1H-pyrazole
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Overview
Description
1-(4-imidazol-1-yl-phenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C12H10N4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 1-(4-imidazol-1-yl-phenyl)-1H-pyrazole derivatives is their antimicrobial properties. Research has demonstrated that several synthesized compounds exhibit significant antibacterial activity against a range of pathogens.
- Study Findings : Brahmbhatt et al. synthesized derivatives of 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole and evaluated their activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Among these, one compound showed the most potent antibacterial activity when compared to standard drugs like amikacin and ampicillin .
Table 1: Antibacterial Activity of Selected Compounds
Compound | Target Bacteria | Inhibition Zone (mm) | Reference Drug |
---|---|---|---|
4h | S. aureus | 32 | Amikacin |
4h | E. coli | 30 | Ampicillin |
4h | B. subtilis | 28 | Chloramphenicol |
Cancer Treatment
The compound also shows promise in oncology, particularly as a BRAF inhibitor. BRAF mutations are implicated in various cancers, including melanoma.
- Mechanism of Action : A study highlighted the development of tricyclic pyrazole derivatives with imidazole or furan scaffolds that inhibit mutant BRAF activity. These compounds were effective in inhibiting oncogenic BRAF-driven extracellular regulated kinase activation in melanoma cell lines .
Table 2: Efficacy of BRAF Inhibitors
Compound | Type | IC50 (nM) | Assay Type |
---|---|---|---|
1a | Triarylimidazole | <10 | Inhibition of purified mutant BRAF |
1j | Indeno[1,2-c]pyrazole | <5 | Cellular pERK inhibition |
Anti-Leishmanial Activity
Another significant application is in the treatment of leishmaniasis, a disease caused by protozoan parasites.
- Research Insights : A study evaluated various synthesized compounds for anti-leishmanial activity, revealing promising results for derivatives containing the imidazole and pyrazole moieties. These compounds exhibited notable efficacy against Leishmania species, suggesting their potential as therapeutic agents in treating this neglected tropical disease .
Table 3: Anti-Leishmanial Activity Data
Compound | Leishmania Species | IC50 (µM) |
---|---|---|
Compound A | L. donovani | 15 |
Compound B | L. braziliensis | 20 |
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of these compounds is crucial for optimizing their pharmacological properties.
- SAR Analysis : Studies have shown that modifications to the phenyl and imidazole rings can significantly affect biological activity. For instance, substituents on the imidazole ring can enhance binding affinity and selectivity towards specific targets, which is essential for developing more effective drugs .
Properties
CAS No. |
630389-84-3 |
---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(4-imidazol-1-ylphenyl)pyrazole |
InChI |
InChI=1S/C12H10N4/c1-6-14-16(8-1)12-4-2-11(3-5-12)15-9-7-13-10-15/h1-10H |
InChI Key |
WFYVLCOPNLQQKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)N3C=CN=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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